

Spectroscopic Characterization Guide: 2-(Bromomethyl)-1,4-dioxepane[1]

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxepane

CAS No.: 1824465-37-3

Cat. No.: B2815557

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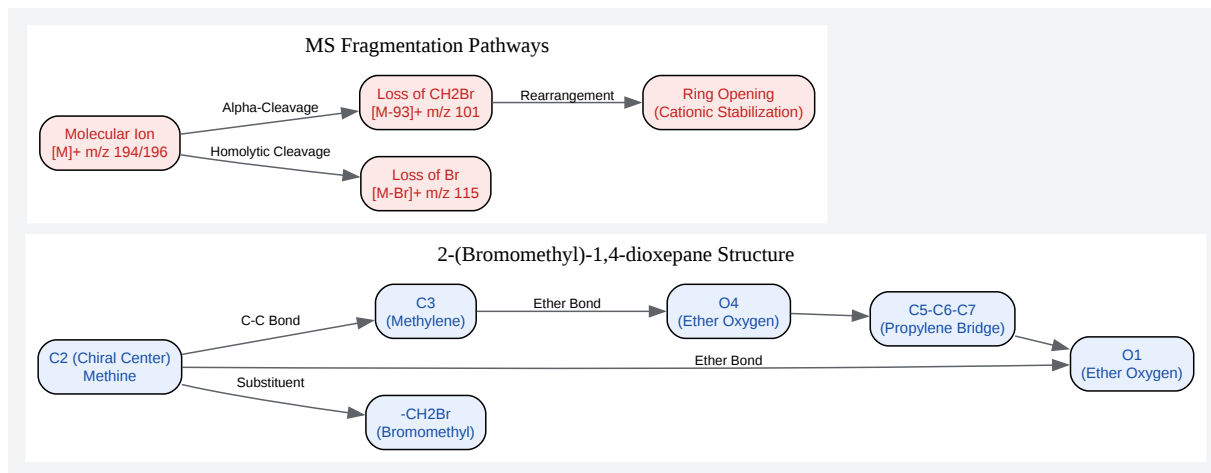
Executive Summary & Compound Identity

2-(Bromomethyl)-1,4-dioxepane is a seven-membered heterocyclic ether featuring a bromomethyl substituent at the C2 position (the ethylene bridge). It is a chiral molecule often explored in cationic ring-opening polymerization (CROP) studies to introduce functional pendant groups into poly(ether) backbones.

Property	Detail
IUPAC Name	2-(Bromomethyl)-1,4-dioxepane
Molecular Formula	
Exact Mass	193.9942 () / 195.9922 ()
Structure Description	7-membered ring containing two oxygen atoms at positions 1 and 4.[1] The bromomethyl group is attached to C2.[2][3][4][5]
Key Challenge	Distinguishing from the symmetric 6-isomer or the acetal-based 1,3-isomer.

Structural Visualization

The following diagram illustrates the fragmentation logic and structural connectivity used to assign the spectra below.



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Caption: Structural connectivity of the 1,4-dioxepane core and primary mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,4-dioxepane ring is conformationally flexible (twist-chair/twist-boat), which may cause peak broadening at room temperature. The C2 chiral center creates an ABX system for the adjacent protons.

H NMR Data (400 MHz, CDCl₃)

Note: Assignments are based on substituent chemical shift additivity relative to unsubstituted 1,4-dioxepane.

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.85 – 3.95	Multiplet (m)	1H	H-2 (Methine)	Deshielded by adjacent O1 and the inductive effect of the -CH Br group.
3.65 – 3.80	Multiplet (m)	4H	H-5, H-7	-protons of the propylene bridge (adjacent to O1 and O4).
3.55 – 3.65	Multiplet (m)	1H	H-3a	Diastereotopic proton on the ethylene bridge.
3.40 – 3.50	Multiplet (m)	1H	H-3b	Diastereotopic proton on the ethylene bridge.
3.35 – 3.45	Doublet of Doublets (dd)	2H	-CH Br	Distinctive ABX pattern due to proximity to the chiral center C2.
1.85 – 1.95	Quintet (m)	2H	H-6	-protons (central methylene of the propylene bridge). Shielded relative to -protons.

C NMR Data (100 MHz, CDCl)

Shift (, ppm)	Assignment	Type	Notes
78.5	C-2	CH	Methine carbon; most deshielded due to O1 and -Br effect.
70.8	C-7	CH	Adjacent to O1.
68.2	C-5	CH	Adjacent to O4.
67.5	C-3	CH	Ethylene bridge carbon adjacent to O4.
32.4	-CH Br	CH	Bromomethyl carbon; heavy atom effect (Br) shields it relative to Cl analogs.
29.8	C-6	CH	Central carbon of the propylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by ether linkages and the carbon-bromine bond.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2850 – 2960	Medium	C-H	Alkyl C-H stretching (cyclic and acyclic).
1100 – 1140	Strong	C-O-C	Aliphatic ether asymmetric stretch. Characteristic of the dioxepane ring.
1060 – 1080	Strong	C-O-C	Symmetric ether stretch.
600 – 700	Medium/Strong	C-Br	Carbon-Bromine stretching frequency.
1440 – 1460	Medium	CH	Scissoring deformation.

Mass Spectrometry (MS) Analysis

The mass spectrum is defined by the unique isotopic signature of Bromine (

:

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Ionization Mode: EI (70 eV)

m/z	Relative Abundance	Ion Identity	Fragmentation Logic
194 / 196	< 5%	[M]	Molecular ion. Weak intensity due to ether fragmentation. Shows 1:1 ratio.
115	40%	[M - Br]	Loss of bromine radical. Cleavage of the weak C-Br bond.
101	100% (Base Peak)	[C H O]	Loss of the bromomethyl group (-CH Br). This forms a stable dioxepanyl cation.
55	High	[C H O]	Further fragmentation of the ether ring (propylene oxide fragment).
41	High	[C H]	Allyl cation derived from the propylene bridge.

Critical Differentiation: 1,4 vs. 1,3 Isomer

This is the most critical section for validation. The 1,3-dioxepane isomer is far more common in literature. Use this table to verify you are working with the correct molecule.

Feature	2-(Bromomethyl)-1,4-dioxepane (Target)	2-(Bromomethyl)-1,3-dioxepane (Common Imposter)
Structure	O-C-C-O-C-C-C (Oxygens separated by 2 carbons)	O-C-O-C-C-C-C (Oxygens separated by 1 carbon - Acetal)
H NMR Key	H-2 is a methine (~3.9 ppm) coupled to a CH Br and O-CH	H-2 is a triplet (~4.9 - 5.1 ppm). It is an acetal proton, significantly more deshielded.
C NMR Key	C-2 at ~78 ppm.	C-2 at ~100-102 ppm. Acetal carbons are very distinctive >95 ppm.
Synthesis	Cyclization of halo-diols or etherification.	Reaction of 1,4-butanediol with bromoacetaldehyde acetal.
Stability	Stable ether linkage.	Hydrolytically unstable in acid (Acetal).

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data collection for this flexible ring system:

- Solvent Selection: Use CDCl₃

(Chloroform-d) neutralized with basic alumina or silver foil.

- Reasoning: Commercial CDCl₃

often contains trace HCl (acidic), which can degrade the ring or cause halide exchange if the sample is impure.

- Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

- Reasoning: High concentrations can cause viscosity broadening; low concentrations lose the minor

C satellite peaks useful for coupling analysis.

- Temperature: If peaks are broad at 298 K (25°C), cool the sample to 273 K (0°C).
 - Reasoning: 1,4-Dioxepanes undergo pseudorotation. Cooling slows the conformational exchange, sharpening the signals of the distinct conformers.

References

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- To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-(Bromomethyl)-1,4-dioxepane[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2815557/docs#spectroscopic-characterization-guide-2-bromomethyl-1-4-dioxepane-1>]

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